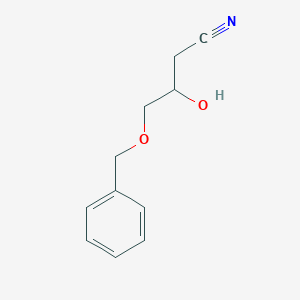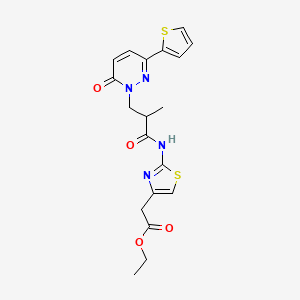![molecular formula C24H23ClN6O2S B3009365 N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide CAS No. 1251603-63-0](/img/structure/B3009365.png)
N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the alkylation of nitrogen-containing heterocycles, as seen in the synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines, where cyclodesulfurization and subsequent alkylation steps are employed . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involves substituting the benzamide with various groups to enhance activity . The synthesis of the compound would likely follow similar synthetic routes, involving key steps such as alkylation, reductive amination, or ring-opening reactions to introduce the appropriate functional groups onto the piperidine scaffold.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. For instance, the introduction of a bulky moiety in the para position of the benzamide group significantly increases anti-acetylcholinesterase activity . The basic nature of the piperidine nitrogen is also important for activity, as seen in the case of anti-acetylcholinesterase inhibitors . The molecular structure of "N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide" would likely exhibit similar considerations, where the positioning and electronic nature of substituents would play a critical role in its biological efficacy.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their substituents. For example, the reactivity of the piperidine nitrogen atom can be modulated by protecting/deprotecting groups, influencing the compound's ability to undergo further chemical transformations . The presence of a benzoyl group can also affect the reactivity of the molecule, as seen in the synthesis of anti-acetylcholinesterase agents . The specific chemical reactions that "N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide" can participate in would depend on the reactivity of its functional groups and the steric and electronic environment created by its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of a benzylsulfonyl group can affect the solubility and potentially the stability of the compound . The presence of a 1-methyl-1H-tetrazol-5-ylthio moiety in related compounds has been shown to contribute to gastric acid antisecretory activity . The physical and chemical properties of "N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide" would need to be empirically determined, but its structure suggests it may have moderate solubility and stability suitable for biological studies.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
The compound N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide and its derivatives have been investigated for their potential as anticancer agents. Specifically, a study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including this compound, and evaluated them for anticancer activity. Some synthesized derivatives showed strong anticancer activity, suggesting potential therapeutic use after further studies, especially in vivo (Rehman et al., 2018).
Antibacterial and Antifungal Activities
Derivatives of this compound have shown promising antibacterial and antifungal activities. A study synthesized new piperidine substituted benzothiazole derivatives, which displayed significant antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021). Additionally, another research synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and found them to exhibit moderate to talented antibacterial activity (Khalid et al., 2016).
Antituberculosis Activity
A study on thiazole-aminopiperidine hybrid analogs, which are structurally related to N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide, revealed that these compounds have significant inhibitory activity against Mycobacterium tuberculosis, suggesting potential as antituberculosis agents (Jeankumar et al., 2013).
Inhibitor of Human Platelet Aggregation
This compound has been explored as a potent and orally active fibrinogen receptor antagonist. A study developed Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, which showed an excellent profile in inhibiting human platelet aggregation and demonstrated potential for antithrombotic treatment, especially in acute phases (Hayashi et al., 1998).
Eigenschaften
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6O2S/c25-19-8-6-18(7-9-19)17-34-23-22-27-31(24(33)30(22)11-10-26-23)16-21(32)29-14-12-28(13-15-29)20-4-2-1-3-5-20/h1-11H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKECQAHOAAKZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C=CN=C(C4=N3)SCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-propylpentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

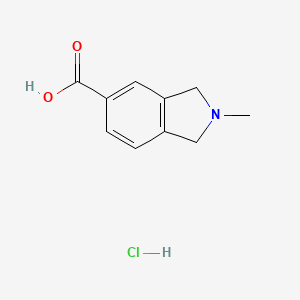
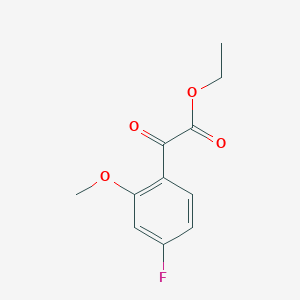
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B3009287.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3009288.png)
![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)


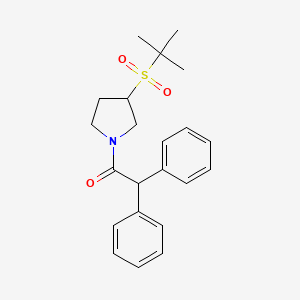
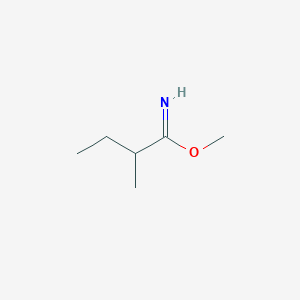

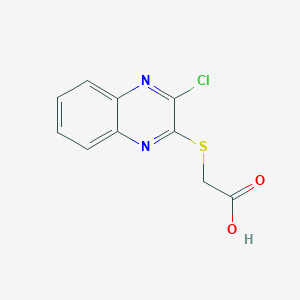
![tert-butyl N-{[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B3009301.png)
